molecular formula C10H20N2O3 B13324338 tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13324338
M. Wt: 216.28 g/mol
InChI Key: QWQOVHQSXJGTPM-UHFFFAOYSA-N
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Description

Chemical Name: (2R,4R)-tert-Butyl 2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS Number: 1932800-41-3 Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol Storage Conditions: Sealed, dry, 2–8°C .

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 2-position, and a hydroxyl group at the 4-position. Its stereochemistry (2R,4R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where spatial arrangement influences biological activity and reactivity .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQOVHQSXJGTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amine group followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its tert-butyl group serves as a probe in NMR studies to investigate macromolecular complexes .

Medicine

Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .

Industry

Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a) tert-Butyl 2-(2-Aminoethyl)pyrrolidine-1-carboxylate
  • CAS : 239483-09-1
  • Similarity Score : 0.87
  • Key Differences: Substituent: 2-aminoethyl vs. 2-aminomethyl.
b) (2S,4S)-tert-Butyl 4-Hydroxy-2-(Hydroxymethyl)pyrrolidine-1-carboxylate
  • CAS : 61478-26-0
  • Key Differences: Functional Group: Hydroxymethyl (-CH₂OH) vs. aminomethyl (-CH₂NH₂). Reactivity: The hydroxymethyl group participates in oxidation and esterification, whereas the aminomethyl group enables nucleophilic reactions (e.g., amide bond formation).

Ring-Type Variations

a) tert-Butyl 4-(Aminomethyl)-4-hydroxypiperidine-1-carboxylate
  • CAS : 392331-66-7
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Key Differences :
    • Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered).
    • Conformational Flexibility: The larger piperidine ring reduces ring strain but may decrease rigidity in chiral environments .
b) tert-Butyl 4-Ethynylpiperidine-1-carboxylate
  • CAS : 287192-97-6
  • Similarity Score : 0.85
  • Key Differences: Substituent: Ethynyl (-C≡CH) vs. aminomethyl. Reactivity: The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with the amine’s nucleophilic properties.

Positional Isomerism

a) (3r,4s)-tert-Butyl 3-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
  • CAS : 872715-62-3
  • Key Differences: Substituent Position: Aminomethyl at 3-position vs. 2-position. Steric Effects: Altered spatial arrangement may hinder interactions with enzymes or receptors .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituent Ring Type Key Functional Property
(2R,4R)-tert-Butyl 2-(Aminomethyl)-4-hydroxy- 1932800-41-3 2-Aminomethyl Pyrrolidine Amine reactivity, chiral
tert-Butyl 2-(2-Aminoethyl)- 239483-09-1 2-Aminoethyl Pyrrolidine Extended hydrophobic chain
(2S,4S)-tert-Butyl 2-(Hydroxymethyl)-4-hydroxy- 61478-26-0 2-Hydroxymethyl Pyrrolidine Oxidation/esterification
tert-Butyl 4-(Aminomethyl)-4-hydroxy- 392331-66-7 4-Aminomethyl Piperidine Reduced ring strain
tert-Butyl 3-(Aminomethyl)-4-hydroxy- 872715-62-3 3-Aminomethyl Pyrrolidine Altered steric interactions

Biological Activity

Tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 186.25 g/mol
  • IUPAC Name : (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, while the tert-butyl group enhances lipophilicity, facilitating membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which is crucial for diabetes management.
  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from amyloid-beta toxicity, suggesting a role in neurodegenerative disease management .

Antidiabetic Properties

Research indicates that derivatives of this compound effectively inhibit DPP-IV, which can enhance insulin secretion and lower blood glucose levels. This activity positions the compound as a potential therapeutic agent for type 2 diabetes.

Neuroprotective Effects

In vitro studies have demonstrated that the compound can reduce oxidative stress and inflammatory responses in astrocytes exposed to amyloid-beta peptides. This suggests its potential utility in treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Inhibition of DPP-IV A study reported that the compound exhibited significant inhibitory activity against DPP-IV with an IC50 value of 15.4 nM, highlighting its potential for diabetes treatment.
Neuroprotection Against Aβ In vitro experiments showed that the compound improved cell viability in astrocytes exposed to Aβ 1-42 by reducing TNF-α levels and oxidative stress markers .
Synthesis and Applications The synthesis of the compound was optimized to enhance yield and purity, leading to its application as an intermediate in drug development targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically begins with commercially available pyrrolidine derivatives. Key steps include:

  • Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like NaBH3_3CN or LiAlH4_4 under inert atmospheres (N2_2 or Ar) .
  • Hydroxylation : Selective oxidation at the 4-position using oxidizing agents (e.g., OsO4_4 for dihydroxylation followed by regioselective protection) .
  • Esterification : Protection of the carboxylate group with tert-butyl groups via Boc anhydride in the presence of DMAP .
    • Optimization : Yield improvements require precise control of temperature (e.g., 0–25°C for sensitive intermediates), solvent selection (THF or DCM for polar intermediates), and catalytic systems (e.g., Pd2_2(dba)3_3 for cross-coupling steps) .

Q. How is the stereochemistry of tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate confirmed experimentally?

  • Techniques :

  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve absolute configuration .
  • NMR Spectroscopy : 1^1H-1^1H NOESY or 13^{13}C coupling constants to assess spatial proximity of substituents (e.g., axial vs. equatorial hydroxyl groups) .
    • Validation : Compare experimental data with computed spectra (DFT or molecular modeling) to verify diastereomeric purity .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to confirm >95% purity .
  • Spectroscopy :

  • HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., [M+H]+^+ at m/z 216.28) .
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1680 cm1^{-1} (carbamate C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or spectral data for this compound?

  • Root Causes : Variability arises from differences in starting material purity, solvent hygroscopicity, or kinetic vs. thermodynamic control in stereoselective steps.
  • Strategies :

  • Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate via triplicate experiments .
  • Advanced NMR : Use 19^{19}F-NMR (if fluorinated analogs are present) or 15^{15}N-labeling to trace reaction pathways .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Assays :

  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence polarization) to measure IC50_{50} values against serine hydrolases or proteases .
  • Receptor Binding : Radioligand displacement assays using 3^3H-labeled competitors .
    • Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses, validated by mutagenesis .

Q. How does the reactivity of tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate compare to its structural analogs (e.g., methoxy or fluorinated derivatives)?

  • Comparative Studies :

  • Electrophilicity : Assess via Hammett plots using substituent effects (e.g., σ+^+ for fluorinated vs. methoxy groups) .
  • Hydrogen Bonding : IR spectroscopy to compare O-H stretching frequencies in polar solvents (e.g., DMSO-d6_6) .
    • Biological Impact : Fluorinated analogs often exhibit enhanced metabolic stability and membrane permeability .

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

  • Storage : Sealed under inert gas (Ar) at 2–8°C in amber vials to prevent hydrolysis of the carbamate group .
  • Decomposition Risks : Monitor via TLC or 1^1H NMR for Boc-deprotection (appearance of ~1.4 ppm tert-butyl signal loss) .

Methodological Considerations

Q. How can isotopic labeling (e.g., 13^{13}C or 15^{15}N) be employed to elucidate reaction mechanisms involving this compound?

  • Tracer Studies :

  • Synthesis : Incorporate 13^{13}C-labeled Boc groups or 15^{15}N-aminomethyl moieties during preparation .
  • Pathway Analysis : Use LC-MS/MS to track isotopic enrichment in intermediates during multi-step reactions .

Q. What strategies mitigate side reactions (e.g., epimerization or oxidation) during functionalization of the pyrrolidine ring?

  • Epimerization Control : Use low-temperature conditions (–78°C) and non-polar solvents (hexane) for acid-sensitive intermediates .
  • Oxidation Prevention : Add antioxidants (e.g., BHT) or employ flow chemistry to minimize exposure to O2_2 .

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